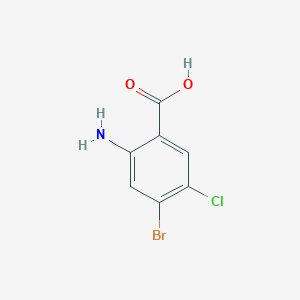

2-Amino-4-bromo-5-chlorobenzoic acid

Description

Properties

IUPAC Name |

2-amino-4-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUCPCIKLHKGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571268 | |

| Record name | 2-Amino-4-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-32-1 | |

| Record name | 2-Amino-4-bromo-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150812-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-chloroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-5-CHLOROANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QBQ8GHL3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Architectural Element in Modern Drug Discovery

In the intricate world of medicinal chemistry, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the novelty of the structures it can generate. 2-Amino-4-bromo-5-chlorobenzoic acid, a polysubstituted anthranilic acid derivative, has emerged as a compound of significant interest. Its unique arrangement of an amino group, a carboxylic acid, and two distinct halogens on an aromatic ring provides a rich platform for the synthesis of complex heterocyclic systems. This guide, intended for the discerning researcher, delves into the core technical aspects of this compound, from its synthesis and characterization to its pivotal role as a precursor in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. By understanding the fundamental chemistry and strategic applications of this building block, researchers can better harness its potential to construct novel molecular entities with significant pharmacological promise.

Physicochemical Profile and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in synthesis. While comprehensive, publicly available spectroscopic data for this compound is limited, this section compiles its known properties and provides an interpretive analysis based on the expected spectral characteristics and data from closely related analogs.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 150812-32-1 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | Solid (Typical for similar compounds) | General Knowledge |

| Boiling Point | 385.7±42.0 °C (Predicted) | [1] |

| Density | 1.892 g/cm³ | [1] |

| pKa | 2.60 (Predicted) | [1] |

Spectroscopic Analysis: An Interpretive Approach

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

H-3: This proton is expected to be a singlet, appearing at a distinct chemical shift due to its unique electronic environment.

-

H-6: This proton is also expected to be a singlet.

The broad singlets for the -NH₂ and -COOH protons would also be present, with their chemical shifts being highly dependent on the solvent and concentration.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups:

-

Carbonyl Carbon (-COOH): Expected to be the most downfield signal, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-150 ppm). The carbons attached to the halogens (C-4 and C-5) and the amino group (C-2) will show characteristic shifts.

1.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum will be characterized by the vibrational frequencies of its functional groups:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C Stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N, C-Cl, and C-Br Stretching: These will be present in the fingerprint region (below 1300 cm⁻¹).

1.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide the molecular weight and fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): A prominent cluster of peaks around m/z 249, 251, and 253, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the halogen atoms will lead to characteristic isotopic patterns in the fragment ions.

Synthesis of this compound: A Strategic Approach

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach involves the sequential halogenation of a simpler, commercially available starting material. A plausible starting material is 2-amino-5-chlorobenzoic acid.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis would, therefore, involve the bromination of 2-amino-5-chlorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the position of bromination. The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The carboxylic acid (-COOH) is a deactivating group and is meta- directing. The chloro group (-Cl) is deactivating but ortho-, para- directing. In 2-amino-5-chlorobenzoic acid, the positions ortho and para to the strongly activating amino group are C3 and C6. The position para to the chloro group is C2 (already substituted). The position ortho to the chloro group is C4 and C6. The position meta to the carboxylic acid is C4 and C6. The convergence of these directing effects, particularly the strong activation by the amino group, suggests that electrophilic substitution is most likely to occur at position 4.

Proposed Experimental Protocol for Synthesis

This protocol is a theoretical, yet chemically sound, procedure based on standard methods for the bromination of activated aromatic rings.

Step 1: Bromination of 2-Amino-5-chlorobenzoic acid

Caption: Proposed synthesis workflow for this compound.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (aqueous)

-

Ice-cold water

-

Standard laboratory glassware

Procedure:

-

In a fume hood, dissolve 2-amino-5-chlorobenzoic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any remaining acetic acid and salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Self-Validation and Causality: The choice of acetic acid as a solvent is due to its ability to dissolve the starting material and its stability towards bromine. The low temperature during bromine addition is crucial to control the reaction rate and minimize potential side reactions. The aqueous workup with sodium bisulfite is a standard and effective method for neutralizing unreacted bromine. Recrystallization is a fundamental technique for purifying solid organic compounds, ensuring the high purity required for subsequent applications.

Applications in Pharmaceutical Research and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are prevalent in many drug molecules.

A Key Building Block for Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives, a class of compounds known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy.

A specific and highly relevant example is the synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one . This compound serves as a core scaffold for the development of more complex kinase inhibitors.

Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one:

A reaction has been reported involving this compound and formimidamide acetate in ethanol under reflux conditions to yield 7-Bromo-6-chloroquinazolin-4(3H)-one.

Caption: Synthesis of a quinazolinone core from this compound.

Experimental Protocol (Based on literature for similar transformations):

-

To a solution of this compound in ethanol, add formimidamide acetate.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, being a solid, may precipitate out of the solution upon cooling.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization.

Mechanistic Insight: This reaction is a cyclocondensation. The amino group of the anthranilic acid derivative attacks one of the electrophilic carbons of formimidamide acetate, followed by an intramolecular cyclization and elimination of water and other small molecules to form the stable quinazolinone ring system. This approach is a common and efficient method for the synthesis of this important heterocyclic core.

Potential in the Synthesis of SGLT2 Inhibitors

While direct evidence for the use of this compound in the synthesis of approved SGLT2 inhibitors is not prominent in the literature, a closely related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Dapagliflozin and Empagliflozin, both blockbuster drugs for the treatment of type 2 diabetes.[2][3] This highlights the pharmaceutical industry's interest in this substitution pattern on the benzoic acid scaffold. The presence of the additional amino group in the title compound offers a handle for further derivatization, potentially leading to the development of novel SGLT2 inhibitors with different pharmacological profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on aggregated GHS data, this compound may be harmful if swallowed, cause serious eye damage, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water and seek medical advice.

-

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides chemists with a versatile tool for the construction of complex and biologically relevant molecules. While its full potential is still being explored, its demonstrated utility as a precursor to kinase inhibitor scaffolds underscores its importance in modern drug discovery. As the demand for novel therapeutics continues to grow, it is certain that this and other similarly functionalized building blocks will play an increasingly critical role in the development of the next generation of medicines. Future research into novel synthetic routes and the exploration of its use in the synthesis of a wider range of bioactive compounds will undoubtedly continue to expand the horizons of its application.

References

physicochemical properties of 2-Amino-4-bromo-5-chlorobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-5-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, identified by CAS Number 150812-32-1, is a halogenated aromatic compound of significant interest in modern organic synthesis. Its molecular architecture, featuring an amino group, a carboxylic acid, and strategically positioned bromine and chlorine atoms, makes it a highly versatile intermediate. This guide provides an in-depth exploration of its core physicochemical properties, analytical characterization methodologies, and handling protocols, designed for researchers and professionals in drug development, agrochemical synthesis, and materials science.[1] The strategic placement of multiple functional groups allows for diverse derivatization and coupling reactions, establishing this molecule as a critical precursor for complex chemical frameworks.

Compound Identification and Structural Information

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 150812-32-1 | [1][2][3] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| InChI Key | HDKYIPMDJJVHHA-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Br)N)C(=O)O) | [4] |

The structure is a benzoic acid derivative substituted with an amino group at the ortho position and halogen atoms at the para (bromo) and meta (chloro) positions relative to the carboxylic acid. This specific arrangement is crucial to its reactivity and utility as a synthetic building block.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in synthetic protocols. This compound is typically a stable solid at ambient temperatures.

| Property | Value | Comments & Implications | Source |

| Appearance | Tan solid / powder | A physical characteristic noted in product specifications. | [1] |

| Melting Point | 219-222 °C | Indicates high thermal stability and a solid state at room temperature, simplifying handling and weighing. | |

| Boiling Point | 385 °C (estimated) | High boiling point is typical for substituted benzoic acids. | [1] |

| Solubility | Soluble in methanol and DMSO. | The solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and methanol is key for its use in various organic reactions, allowing it to be effectively incorporated into reaction mixtures. | [1] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the carboxylic acid (-COOH) proton. The two aromatic protons will appear as singlets or doublets in the δ 6.5-8.0 ppm region. The amino group protons typically present as a broad singlet, with a chemical shift that can vary based on solvent and concentration. The highly deshielded carboxylic acid proton is expected as a broad singlet far downfield, often above δ 10 ppm.[6]

-

¹³C NMR: The carbon NMR would reveal signals for the seven unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected around δ 170 ppm, while the aromatic carbons, including those bonded to the halogens, would appear in the δ 110-150 ppm range.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

N-H Stretching: Two distinct bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[7]

-

C=O Stretching: A strong, sharp absorption band between 1680–1720 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[7]

-

C-Br / C-Cl Stretching: Vibrations for carbon-halogen bonds are typically found in the fingerprint region, between 500–800 cm⁻¹.[7]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio, confirming the molecular weight. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive confirmation of the compound's elemental composition.

Experimental Protocols for Physicochemical Analysis

To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following workflows outline standard procedures for characterizing this compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount of the tan solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) when the temperature is within 20 °C of the approximate range to precisely determine the onset and completion of melting.

Caption: Workflow for Melting Point Determination.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone of quality control, providing quantitative data on the purity of a compound and detecting any process-related impurities or degradation products. A single, sharp, well-defined peak indicates high purity.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Prepare the sample to be analyzed at a concentration within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates.[8]

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the analyte).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to a wavelength of maximum absorbance (determined by a UV scan).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and the sample.

-

Quantification: Determine the area of the main peak and any impurity peaks. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks.

Caption: General Workflow for HPLC Purity Analysis.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for structurally similar compounds and general chemical safety principles, the following precautions should be observed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][9]

-

Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[2][9]

-

Hazard Statements: Similar halogenated amino-aromatic compounds are often associated with the following hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][10]

-

Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[2][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that facilitate its use in a variety of synthetic applications. Its high melting point and solubility in common organic solvents make it a practical and versatile reagent. The structural complexity, confirmed through spectroscopic methods, provides multiple reactive sites, enabling its role as a foundational block in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Adherence to standardized analytical protocols and safety guidelines is essential for its effective and safe utilization in research and development.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | CAS#:150812-32-1 | Chemsrc [chemsrc.com]

- 3. This compound | 150812-32-1 [chemicalbook.com]

- 4. This compound | C7H5BrClNO2 | CID 15311388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromo-4-chlorobenzoic acid | 50419-88-0 | Benchchem [benchchem.com]

- 7. 5-amino-2-bromo-4-chlorobenzoic acid (1208077-55-7) for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

2-Amino-4-bromo-5-chlorobenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-bromo-5-chlorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a halogenated aromatic compound, stands as a pivotal intermediate in the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a strategically substituted benzene ring, makes it a highly versatile building block for creating complex molecules. This guide offers a comprehensive exploration of its molecular structure, physicochemical properties, and spectroscopic signature. For researchers, scientists, and drug development professionals, a deep understanding of this molecule's structure is paramount, as it directly dictates its reactivity and suitability for applications in pharmaceuticals, agrochemicals, and materials science. The compound's multifaceted nature, with its amino, carboxylic acid, and dual halogen substituents, provides multiple reaction pathways for constructing sophisticated molecular frameworks.

Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical compound is to confirm its identity and understand its basic physical properties. These parameters are critical for reaction planning, purification, and safe handling.

1.1. Chemical Identifiers

-

IUPAC Name: this compound

-

Synonyms: 4-Bromo-5-chloroanthranilic acid

1.2. Physicochemical Properties

The properties summarized below provide essential data for laboratory use, from determining appropriate solvents to setting reaction temperatures.

| Property | Value | Source(s) |

| Molecular Weight | 250.48 g/mol | [1][5] |

| Appearance | Tan or off-white solid/powder | [5] |

| Boiling Point | ~385.7 °C (Predicted) | [1][5] |

| Melting Point | 187.1 °C (Predicted) | [1] |

| Solubility | Soluble in methanol | [5] |

1.3. Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is the ultimate determinant of a molecule's chemical behavior. The diagram below illustrates the substitution pattern on the benzoic acid core.

Caption: 2D structure of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide irrefutable evidence for the molecular structure. The following sections detail the expected spectral characteristics, which serve as a benchmark for researchers verifying the identity and purity of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The proton NMR spectrum will reveal the electronic environment of the hydrogen atoms.

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). These will appear as singlets, as they have no adjacent protons to couple with. The differing electronic effects of the adjacent substituents will cause them to have unique chemical shifts.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons. The chemical shift can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), corresponding to the acidic proton. This signal can also be variable and may exchange with deuterium in solvents like DMSO-d₆.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments.

-

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, as each is in a unique electronic environment due to the unsymmetrical substitution pattern.

-

Carboxyl Carbon (-COOH): One signal in the downfield region (typically 165-185 ppm), characteristic of a carboxylic acid carbon.

-

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of their bonds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| **Amino (-NH₂) ** | N-H Stretch | 3300 - 3500 (two bands) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Haloalkane | C-Cl Stretch | 600 - 800 |

| Haloalkane | C-Br Stretch | 500 - 600 |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a complex molecular ion cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6), which is a definitive signature for a compound containing one bromine and one chlorine atom. The most abundant peak will correspond to the nominal mass of 250 amu.

Synthesis, Reactivity, and Applications

The structure of this compound directly enables its role as a versatile synthetic intermediate.

3.1. General Synthetic Approach

While various specific synthetic routes exist, a common strategy involves the halogenation of a substituted anthranilic acid precursor. The precise control of reaction conditions is crucial to achieve the desired regioselectivity of the bromine and chlorine atoms.

3.2. Reactivity Profile and Logical Workflows

The molecule's utility stems from the differential reactivity of its functional groups, allowing for selective chemical modifications. This workflow is central to its application in multi-step syntheses.

Caption: Logical workflow of synthetic applications.

3.3. Key Applications

-

Pharmaceuticals: It serves as a precursor for various Active Pharmaceutical Ingredients (APIs). The ability to selectively modify its functional groups is fundamental to building the complex molecular architectures of many therapeutic agents.

-

Agrochemicals: The compound is a valuable intermediate for developing novel crop protection agents like herbicides, insecticides, and fungicides.

-

Materials Science: Its rigid aromatic core and reactive sites can be incorporated into polymers, dyes, and other functional materials to tune electronic or optical properties.

Safety and Handling

Scientific integrity demands a commitment to safety. Proper handling of this compound is essential to mitigate risks in a laboratory setting.

4.1. Hazard Identification

Based on aggregated GHS information, this compound presents several hazards:

4.2. Recommended Handling Protocols

A self-validating safety system should always be in place when handling this chemical.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid breathing dust.[8] Wash hands thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

Conclusion

This compound is more than a simple chemical; it is a testament to the power of structural chemistry. Its carefully arranged functional groups—an amine, a carboxylic acid, a bromine, and a chlorine on an aromatic scaffold—create a molecule of immense synthetic potential. For the drug development professional, it is a key to novel therapeutics. For the materials scientist, it is a foundation for innovative materials. This guide has provided a detailed technical overview of its structure, a cornerstone for its safe and effective application in advancing scientific research.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 150812-32-1 [chemicalbook.com]

- 4. This compound | CAS#:150812-32-1 | Chemsrc [chemsrc.com]

- 5. indiamart.com [indiamart.com]

- 6. This compound | C7H5BrClNO2 | CID 15311388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Regioselective Synthesis of 2-Amino-4-bromo-5-chlorobenzoic Acid

Abstract

2-Amino-4-bromo-5-chlorobenzoic acid (CAS No. 150812-32-1) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of amino, carboxyl, bromo, and chloro groups makes it an invaluable intermediate in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this target molecule. We will explore the strategic considerations for achieving the desired regiochemistry and present a detailed, two-step synthetic pathway commencing from 5-chloro-2-nitrobenzoic acid. The protocol emphasizes causality, experimental robustness, and safety, providing researchers and drug development professionals with a reliable framework for its preparation.

Introduction and Strategic Importance

This compound is a halogenated anthranilic acid derivative. The unique substitution pattern on the benzene ring provides multiple reactive sites, enabling a wide range of subsequent chemical modifications. This versatility is leveraged across various sectors of the chemical industry:

-

Pharmaceuticals: It serves as a key precursor for constructing complex molecular scaffolds found in numerous therapeutic agents. The compound's structure allows for selective modifications and coupling reactions essential for building APIs.

-

Agrochemicals: The molecule is a valuable intermediate for creating new crop protection agents, including herbicides, insecticides, and fungicides. The functional groups can be manipulated to fine-tune the biological activity and environmental profile of the final products.

-

Materials Science: The rigid aromatic core and reactive substituents can be incorporated into polymers and dyes to modulate their electronic or optical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 150812-32-1[1][2] |

| Molecular Formula | C₇H₅BrClNO₂[1] |

| Molecular Weight | 250.48 g/mol [1] |

| Physical State | Solid (Tan powder)[1] |

| Boiling Point | ~385 °C[1] |

| Solubility | Soluble in methanol[1] |

Synthetic Strategy and Design

The primary challenge in synthesizing this compound is achieving the precise 2,4,5-substitution pattern on the benzoic acid core. A direct electrophilic bromination of 2-amino-5-chlorobenzoic acid is synthetically challenging due to the powerful ortho-, para- directing effect of the activating amino group, which would preferentially direct the incoming electrophile to the C3 position.

To overcome this regiochemical hurdle, a more robust strategy involves installing the substituents in a controlled sequence, leveraging the directing effects of a nitro group, which can be subsequently reduced to the desired amine. This leads to the following proposed two-step pathway:

-

Regioselective Bromination: Electrophilic bromination of 5-chloro-2-nitrobenzoic acid to yield 4-bromo-5-chloro-2-nitrobenzoic acid.

-

Nitro Group Reduction: Selective reduction of the nitro group to an amine to afford the final product, this compound.

This approach ensures the bromine atom is installed at the C4 position under the directing influence of the meta-directing nitro group and the ortho-, para- directing chloro group.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

This section provides step-by-step experimental procedures for the proposed synthetic pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-bromo-5-chloro-2-nitrobenzoic acid (Intermediate)

Principle: This reaction is an electrophilic aromatic substitution. The starting material, 5-chloro-2-nitrobenzoic acid, has three substituents with competing directing effects. The nitro (-NO₂) and carboxylic acid (-COOH) groups are deactivating and meta-directing, while the chloro (-Cl) group is deactivating but ortho-, para-directing. The cumulative effect directs the incoming electrophile (Br⁺) to the C4 position, which is meta to the nitro group and ortho to the chloro group. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is an effective source of the electrophilic bromine.

Caption: Simplified mechanism for electrophilic bromination.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-chloro-2-nitrobenzoic acid (1.0 eq).

-

Dissolution: Carefully add concentrated sulfuric acid (98%) with stirring, ensuring the temperature does not exceed 30°C. Stir until a homogenous solution is obtained.

-

Reagent Addition: Cool the mixture to 0-5°C using an ice-salt bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Table 2: Reagents and Conditions for Bromination

| Reagent/Parameter | Molar Ratio/Value | Rationale |

| 5-chloro-2-nitrobenzoic acid | 1.0 eq | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating agent; slight excess ensures complete reaction. |

| Concentrated H₂SO₄ | Solvent/Catalyst | Activates NBS to generate the Br⁺ electrophile. |

| Temperature | 0-10°C (addition), RT (reaction) | Controls reaction rate and minimizes side-product formation. |

| Reaction Time | 12-16 hours | Allows for complete conversion of the starting material. |

Step 2: Synthesis of this compound

Principle: This step involves the reduction of the aromatic nitro group to a primary amine. A classic and effective method is the use of a metal in acidic conditions, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in hydrochloric or acetic acid.[3] These methods are generally high-yielding and tolerant of the other functional groups (halogens, carboxylic acid) present on the ring. The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.

Experimental Protocol (using SnCl₂/HCl):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-bromo-5-chloro-2-nitrobenzoic acid (1.0 eq) intermediate from Step 1.

-

Reagent Addition: Add ethanol or acetic acid as a solvent, followed by the addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq).

-

Reaction: Carefully add concentrated hydrochloric acid. An exothermic reaction may occur. Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The final product can be purified by recrystallization to obtain a tan solid.

Table 3: Reagents and Conditions for Nitro Reduction

| Reagent/Parameter | Molar Ratio/Value | Rationale |

| 4-bromo-5-chloro-2-nitrobenzoic acid | 1.0 eq | Substrate |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 3-4 eq | Reducing agent; stoichiometric excess is required. |

| Concentrated HCl | Acidic Medium | Proton source for the reduction mechanism. |

| Solvent | Ethanol or Acetic Acid | Solubilizes the substrate and reagents. |

| Temperature | Reflux (80-100°C) | Provides activation energy for the reaction. |

| Reaction Time | 2-4 hours | Typical duration for complete reduction. |

Safety and Handling

-

Sulfuric Acid: Highly corrosive. Handle with extreme care, using gloves, goggles, and a lab coat. Always add acid to water/ice, never the other way around.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.

-

Nitro-Aromatic Compounds: Can be toxic and are often thermally unstable. Avoid excessive heating.

-

Hydrochloric Acid: Corrosive and gives off toxic fumes. Work in a fume hood.

-

Neutralization: The neutralization of the acidic reaction mixture from the reduction step is highly exothermic and releases CO₂ gas if bicarbonate is used. Perform this step slowly and with caution in a large vessel.

Conclusion

The synthesis of this compound is effectively achieved through a regiocontrolled, two-step process involving the bromination of 5-chloro-2-nitrobenzoic acid followed by the reduction of the nitro group. This strategic approach circumvents the directing group conflicts that would arise from direct halogenation of an aniline derivative, ensuring a high yield of the desired isomer. The protocols detailed in this guide are based on well-established, reliable chemical transformations and provide a solid foundation for the laboratory-scale production of this important chemical intermediate.

References

Spectroscopic Profile of 2-Amino-4-bromo-5-chlorobenzoic Acid: A Technical Guide

Introduction

2-Amino-4-bromo-5-chlorobenzoic acid (CAS No. 150812-32-1), a halogenated aromatic compound, serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular architecture, featuring amino, carboxylic acid, bromo, and chloro substituents, offers a rich landscape for chemical modifications. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and predicting its reactivity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern on the benzene ring dictates the distinct spectroscopic signature of this compound. The interplay of electron-donating (amino) and electron-withdrawing (carboxylic acid, halogens) groups significantly influences the chemical environment of each atom, which is reflected in the NMR, IR, and MS data.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental spectra for this compound, the following analysis is based on established chemical shift principles and data from structurally similar compounds.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

¹H NMR Spectral Data (Predicted and Interpreted)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the amino protons, and the carboxylic acid proton.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Interpretation |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| Aromatic C-H (H6) | 7.5 - 8.0 | Singlet | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group, leading to a downfield shift. |

| Aromatic C-H (H3) | 6.5 - 7.0 | Singlet | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing bromine atom, resulting in an upfield shift compared to H6. |

| Amino (-NH₂) | Variable (broad) | Singlet (broad) | The chemical shift of the amino protons can vary depending on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange. |

¹³C NMR Spectral Data (Predicted and Interpreted)

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Interpretation |

| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon is significantly deshielded due to the two electronegative oxygen atoms. |

| C2 (-C -NH₂) | 145 - 155 | This carbon is attached to the electron-donating amino group, resulting in a downfield shift. |

| C1 (-C -COOH) | 130 - 140 | The carbon bearing the carboxylic acid group is deshielded. |

| C5 (-C -Cl) | 125 - 135 | The carbon attached to chlorine experiences a moderate downfield shift. |

| C3 | 115 - 125 | This carbon is shielded by the ortho amino group. |

| C6 | 110 - 120 | This carbon is influenced by the adjacent carboxylic acid and chlorine substituents. |

| C4 (-C -Br) | 100 - 110 | The carbon attached to bromine is generally found at a relatively upfield position for substituted carbons. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted and Interpreted)

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| 3500 - 3300 | N-H stretching | Medium-Strong | Asymmetric and symmetric stretching of the primary amine group. |

| 3300 - 2500 | O-H stretching | Strong, Broad | Characteristic broad absorption of the carboxylic acid O-H due to hydrogen bonding. |

| 1700 - 1650 | C=O stretching | Strong | Carbonyl stretch of the carboxylic acid group. |

| 1620 - 1580 | N-H bending & C=C stretching | Medium | Overlapping bands from the amine scissoring and aromatic ring stretching. |

| 1450 - 1400 | C-O-H bending | Medium | In-plane bending of the carboxylic acid O-H. |

| 1300 - 1200 | C-N stretching | Medium-Strong | Stretching vibration of the aryl amine C-N bond. |

| 800 - 600 | C-Cl stretching | Strong | Characteristic absorption for the carbon-chlorine bond. |

| 700 - 550 | C-Br stretching | Medium-Strong | Characteristic absorption for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Instrumentation: Utilize a mass spectrometer capable of high-resolution mass analysis (e.g., Q-TOF or Orbitrap).

-

Data Acquisition (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

-

Data Acquisition (EI): The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

Mass Spectral Data (Predicted and Interpreted)

The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Molecular Ion Region: The exact mass of this compound (C₇H₅BrClNO₂) is approximately 248.9192 u. The mass spectrum will exhibit a complex molecular ion cluster due to the isotopes of Br and Cl.

Key Fragmentation Pathways (EI): The fragmentation of aromatic carboxylic acids often involves the loss of neutral molecules such as H₂O, CO, and CO₂.

The Solubility Profile of 2-Amino-4-bromo-5-chlorobenzoic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Amino-4-bromo-5-chlorobenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, detailed experimental protocols for its determination, and guidance on data interpretation. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodologies to determine its solubility profile for their specific applications.

Introduction: The Importance of Understanding Solubility

This compound, a substituted anthranilic acid derivative, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility in these applications is fundamentally linked to its solubility characteristics. A thorough understanding of its solubility in various organic solvents is critical for:

-

Reaction Condition Optimization: Ensuring the compound is sufficiently soluble in a reaction solvent is crucial for achieving optimal reaction kinetics and yields.

-

Purification and Crystallization: Solubility data is essential for developing effective crystallization and purification protocols, enabling the isolation of the compound in a high-purity form.

-

Formulation Development: For pharmaceutical applications, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation design, impacting its bioavailability and therapeutic efficacy.[1]

This guide will provide the necessary tools to empirically determine and theoretically understand the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is a result of the interplay of its various structural features:

-

The Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

The Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

The Amino Group (-NH2): Similar to the carboxylic acid group, the amino group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

-

The Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, introducing polarity to the C-X bond. However, their overall effect on solubility is complex. They increase the molecular weight and surface area, which can decrease solubility. Their ability to participate in halogen bonding may slightly enhance solubility in specific solvents.

Based on these features, we can make some general predictions:

-

High Solubility: Expected in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, due to the strong hydrogen bonding capabilities of the carboxylic acid and amino groups.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate.

-

Low Solubility: Expected in nonpolar solvents like toluene, hexane, and cyclohexane, as the polar functional groups will have unfavorable interactions with these solvents.

The principles governing the solubility of substituted benzoic acids are well-documented and provide a strong basis for these predictions.[2][3]

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solid no longer changes.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Data Analysis and Presentation

The solubility is typically expressed in units of mg/mL or g/100mL. The results should be presented in a clear and organized manner, as shown in the template below.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Methanol | 5.1 | [Insert experimental data] |

| Ethanol | 4.3 | [Insert experimental data] |

| Acetone | 5.1 | [Insert experimental data] |

| Ethyl Acetate | 4.4 | [Insert experimental data] |

| Dichloromethane | 3.1 | [Insert experimental data] |

| Toluene | 2.4 | [Insert experimental data] |

| n-Hexane | 0.1 | [Insert experimental data] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Insert experimental data] |

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Relationship between molecular structure and solubility.

Safety Considerations

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has outlined the key theoretical considerations and a practical, reliable experimental protocol for determining the solubility of this compound in organic solvents. By following the methodologies described herein, researchers can generate the critical data needed to advance their work in organic synthesis, medicinal chemistry, and formulation science. The principles and procedures detailed in this guide provide a robust framework for understanding and quantifying the solubility of this and other related compounds.

References

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. pharmatutor.org [pharmatutor.org]

- 5. who.int [who.int]

- 6. This compound | CAS#:150812-32-1 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 2-Amino-4-bromo-5-chlorobenzoic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-5-chlorobenzoic acid, a halogenated aromatic compound, serves as a pivotal building block in various sectors of the chemical industry. Identified by its CAS number 150812-32-1, this multifaceted intermediate is instrumental in the advancements within pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring an amino group, a carboxylic acid, and both bromine and chlorine substituents, offers a versatile platform for selective modifications and coupling reactions. This guide provides an in-depth analysis of its commercial availability, synthesis, physicochemical properties, and key applications, offering critical insights for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and product development.

| Property | Value | Source |

| CAS Number | 150812-32-1 | |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | Tan solid | [1] |

| Boiling Point | 385 °C | [1] |

| Solubility | Soluble in methanol | [1] |

| Purity | Typically >95% | [2][3] |

Spectral Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides crucial information for the structural confirmation of this compound. Key expected signals include distinct aromatic protons and exchangeable protons from the amino and carboxylic acid groups. The exact chemical shifts and coupling constants can vary slightly based on the solvent and concentration used during analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-Br and C-Cl stretching in the fingerprint region.

Commercial Availability

This compound is commercially available from a variety of suppliers, primarily based in China and India. The material is typically offered in technical grade with purities generally exceeding 95%.

| Supplier | Country | Purity | Available Quantities |

| Zarlish Polychemicals Private Limited | India | Technical Grade | Bag (customizable) |

| Alfa Chemical | China | High Purity | Bulk |

| Shanghai Yuanye Bio-Technology Co., Ltd. | China | 98% | Client-specified |

| Sigma-Aldrich | USA (Partner) | 97% | 250 mg - 100 g |

| Chemsrc | - | 95% | 250 mg - 10 g |

| Achmem | USA | 95% | 25 g - 500 g |

| ChemicalBook | - | 95-99% | Varies by supplier |

Pricing is subject to the quantity ordered and the purity grade. For bulk quantities, it is advisable to contact the manufacturers or suppliers directly for a detailed quotation. Delivery times from Indian suppliers are typically within 3 to 15 working days.[1]

Synthesis of this compound

The synthesis of this compound can be approached through various routes, often starting from more readily available precursors. A common strategy involves the bromination of 2-amino-5-chlorobenzoic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is a synthesized representation based on common bromination reactions of aromatic compounds.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Sodium Bicarbonate Solution (saturated)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 2-amino-5-chlorobenzoic acid in a minimal amount of concentrated sulfuric acid at 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Applications in Research and Development

The strategic placement of amino, carboxyl, and halogen functional groups makes this compound a valuable intermediate in several fields.

Pharmaceutical Industry

This compound is a key precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of multiple reactive sites allows for the construction of complex molecular frameworks found in many therapeutic agents. Its utility is particularly noted in the development of novel drugs where the halogenated benzoic acid moiety is a critical pharmacophore.

Agrochemical Industry

In the agrochemical sector, this compound serves as an intermediate for the development of new crop protection agents. Its structure can be modified to create innovative herbicides, insecticides, and fungicides, thereby contributing to improved agricultural yields.

Materials Science

The rigid aromatic core and reactive substituents of this compound make it a candidate for incorporation into polymers, dyes, and other functional materials. The halogen atoms can participate in polymerization reactions or be used to fine-tune the electronic and optical properties of advanced materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a cool, dry place away from incompatible materials.

-

Keep the container tightly closed.

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate with significant applications in high-value industries. Its unique chemical architecture provides a robust platform for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. A comprehensive understanding of its properties, availability, and synthetic routes, as outlined in this guide, is essential for researchers and developers seeking to leverage its potential in their respective fields.

References

The Strategic Application of 2-Amino-4-bromo-5-chlorobenzoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

2-Amino-4-bromo-5-chlorobenzoic acid, a halogenated anthranilic acid derivative, has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique substitution pattern offers a confluence of reactive sites, enabling the efficient construction of complex molecular architectures, particularly heterocyclic scaffolds of significant therapeutic interest. This guide provides an in-depth analysis of the core physicochemical properties, synthetic utility, and potential applications of this compound. We will explore its pivotal role in the synthesis of bioactive quinazolinones, detailing reaction mechanisms, experimental protocols, and the structure-activity relationships of the resulting derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to leverage the potential of this compound in the design and synthesis of next-generation therapeutics.

Foundational Chemistry and Strategic Advantages

This compound (CAS No: 150812-32-1) is a multifaceted organic intermediate that presents medicinal chemists with a unique set of tools on a single aromatic scaffold. The strategic advantage of this molecule lies in the distinct reactivity of its functional groups: the nucleophilic amino group, the carboxylic acid ripe for amide or ester formation, and the two differentially reactive halogen atoms.

The ortho-amino benzoic acid core is the foundational element for the synthesis of a wide array of fused heterocyclic systems. The presence of both bromine and chlorine atoms provides orthogonal handles for a variety of cross-coupling reactions, with the carbon-bromine bond being more susceptible to palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This differential reactivity allows for sequential and site-selective modifications, a crucial aspect in the construction of complex drug candidates.

The electron-withdrawing nature of the halogen substituents also modulates the electronic properties of the benzene ring, influencing the reactivity of the amino and carboxylic acid groups and the overall pharmacological profile of the resulting derivatives.[1]

Core Application: Synthesis of Bioactive Quinazolinones

A primary and highly valuable application of this compound is in the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The synthesis of the core 7-bromo-6-chloroquinazolin-4(3H)-one scaffold from this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves heating the starting material with formamide or formamidine acetate.[3][4]

Experimental Protocol: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one

This protocol outlines a general procedure for the cyclization of this compound to form the corresponding quinazolinone.

Materials:

-

This compound

-

Formamidine acetate

-

Acetonitrile (or other suitable high-boiling solvent)

-

Cuprous bromide (catalyst)

-

Sodium iodide (co-catalyst)

-

Sodium hydroxide (base)

-

Hydrochloric acid

-

Activated carbon

Procedure:

-

To a reaction vessel, add this compound, cuprous bromide, sodium iodide, sodium hydroxide, formamidine acetate, and acetonitrile.[3]

-

Heat the mixture to reflux and maintain stirring for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture and filter to remove insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-bromo-6-chloroquinazolin-4(3H)-one as a solid.[3]

Visualization of the Synthetic Pathway:

Caption: Synthetic route to the core quinazolinone scaffold.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR)

The 7-bromo-6-chloroquinazolin-4(3H)-one scaffold is not typically the final bioactive molecule but rather a key intermediate for further derivatization. The presence of the bromine atom at the 7-position and the chlorine atom at the 6-position provides distinct opportunities for exploring the structure-activity relationship (SAR).

Antimicrobial Agents

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents. The core scaffold can be functionalized at various positions to optimize activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial properties, and it is plausible that quinazolinones derived from this compound could exhibit similar or enhanced activity.[6] The mechanism of action is often attributed to the disruption of the bacterial cell membrane and interference with essential metabolic pathways.[7]

Table 1: Representative Antimicrobial Activity of Substituted Quinazolinones

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

| 2-(amino)quinazolin-4(3H)-ones | S. aureus (MRSA) | 3.9 µM (for hit compound) | [5] |

| 2-chlorobenzoic acid derivatives | E. coli | Comparable to Norfloxacin | [6] |

| Fused Quinazolinones | C. albicans, A. niger | Good activity |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Certain quinazolinone derivatives have been shown to exhibit potent anti-inflammatory effects.[2] A study on a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated significant anti-inflammatory effects in microglial cells by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[8][9] This was achieved through the downregulation of the MAPKs and NF-κB signaling pathways.

Visualization of a Potential Anti-inflammatory Mechanism:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]